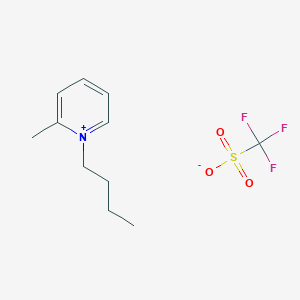

1-Butyl-2-methylpyridinium triflate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)8(5,6)7/h5-7,9H,3-4,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOVQAZYDNHIQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049388 | |

| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770850-20-8 | |

| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Synthesis Using Alkyl Triflates:a More Direct and Often Cleaner Route Involves the Use of an Alkyl Triflate, Such As Butyl Triflate, to Directly Alkylate the 2 Methylpyridine.mdpi.comnih.govthis Method Avoids the Formation of Halide Impurities, Which Can Be Challenging to Completely Remove and Can Negatively Impact the Electrochemical Properties of the Final Ionic Liquid.mdpi.comanother Variation of This Direct Approach is the Reaction of the Corresponding 1 Butyl 2 Methylpyridinium Halide with Methyl Triflate, Which Results in a Quantitative Yield of the Triflate Ionic Liquid.nih.govresearchgate.net

Optimization of Synthesis for High Purity and Yield

Achieving high purity and yield is paramount for the practical application of 1-butyl-2-methylpyridinium triflate. Several factors are considered during the optimization of its synthesis:

Reaction Conditions: Temperature, reaction time, and stoichiometry of the reactants are carefully controlled to maximize the conversion of the starting materials and minimize the formation of byproducts. For instance, in the quaternization step, using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can complicate purification.

Purification Techniques: The purification of ionic liquids can be challenging due to their low volatility and high viscosity. nih.gov Common methods include:

Recrystallization: If the ionic liquid is a solid at or below room temperature, recrystallization from a suitable solvent system can be an effective purification method. researchgate.net

Solvent Extraction: Washing the crude ionic liquid with a solvent in which the impurities are soluble but the ionic liquid is not can effectively remove unreacted starting materials and certain byproducts.

Use of Sorbents: Passing a solution of the ionic liquid through a column packed with adsorbents like activated carbon, alumina, or silica (B1680970) gel can remove colored impurities and other trace contaminants. researchgate.netmdpi.com However, care must be taken to avoid contamination from the sorbent material itself. mdpi.com

Vacuum Drying: To remove residual solvents and water, the purified ionic liquid is typically dried under high vacuum at an elevated temperature. mdpi.comacs.org The presence of water can significantly affect the physicochemical properties of the ionic liquid. acs.orgnih.gov

The table below summarizes key parameters and their impact on the synthesis of this compound.

| Parameter | Effect on Purity and Yield | Optimization Strategies |

| Reactant Purity | Impurities in starting materials can be carried through to the final product. | Use high-purity 2-methylpyridine (B31789) and alkylating/triflating agents. |

| Reaction Solvent | Can influence reaction rate, product solubility, and ease of purification. | Select a solvent that facilitates the reaction and allows for easy separation of byproducts. |

| Reaction Temperature | Affects reaction kinetics and potential for side reactions. | Optimize temperature to achieve a reasonable reaction rate while minimizing decomposition or byproduct formation. |

| Purification Method | Crucial for removing unreacted starting materials, byproducts, and residual solvents. | Employ a combination of techniques such as washing, recrystallization, and treatment with sorbents, followed by vacuum drying. mdpi.comrsc.orgnih.gov |

Scalability Considerations in this compound Production

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations:

Cost of Reagents: The cost of starting materials, particularly the triflate source, can be a significant factor in the economic viability of large-scale production. mdpi.com Research into more cost-effective synthetic routes is ongoing.

Process Safety: Handling large quantities of reactive chemicals requires careful consideration of process safety, including thermal management and the potential for runaway reactions.

Waste Management: The generation of byproducts, such as inorganic salts from metathesis reactions, needs to be managed in an environmentally responsible manner. Atom-economical synthetic routes, such as direct alkylation with alkyl triflates, are advantageous in this regard as they minimize waste generation. nih.gov

Product Consistency: Ensuring batch-to-batch consistency in terms of purity and physical properties is critical for commercial applications. This requires robust process control and quality assurance measures.

The development of efficient and scalable synthetic protocols is crucial for making this compound and other ionic liquids more widely accessible for various industrial applications, including their use as solvents in organic synthesis, electrolytes in electrochemical devices, and in biocatalysis. alfa-chemistry.comscientific.net

Investigations into Intermolecular Interactions and Transport Phenomena in 1 Butyl 2 Methylpyridinium Triflate Systems

Analysis of Molecular Structure Influence on Bulk Behavior

The molecular architecture of 1-butyl-2-methylpyridinium triflate plays a pivotal role in defining its bulk properties. The cation, 1-butyl-2-methylpyridinium, features a butyl chain and a methyl group attached to the pyridinium (B92312) ring. The position of this methyl group at the second carbon of the pyridiníum ring introduces significant steric hindrance. This steric crowding can restrict the rotational freedom of the butyl chain around the nitrogen atom of the pyridinium ring. nih.gov

This structural characteristic has a direct impact on the packing efficiency of the ions in the bulk liquid. It is suggested that the presence of the methyl group in the ortho position (C2) can lead to a better structural fitting and consequently, greater intermolecular interactions. nih.govunizar.es This enhanced interaction is reflected in the density of the material. For instance, the density of this compound has been reported to be approximately 1.30 g/cm³ at 26 °C. iolitec.deroco.global

Table 1: Physical Properties of this compound

| Property | Value | Temperature (°C) |

|---|---|---|

| Molecular Weight | 299.31 g/mol | N/A |

| Density | 1.30 g/cm³ | 26 |

| Viscosity | 240 cP | 25 |

| Electrical Conductivity | 1.47 mS/cm | 30 |

Data sourced from commercial suppliers. iolitec.deroco.global

Studies of Free Volume and its Correlation with Transport Properties

The concept of free volume is crucial for understanding the transport properties of ionic liquids, such as viscosity and conductivity. The free volume is the space within the liquid that is not occupied by the constituent ions. A larger free volume generally facilitates ionic mobility, leading to lower viscosity and higher conductivity.

In systems involving the 1-butyl-2-methylpyridinium cation, the free molar volume can be calculated from experimental data on density and molecular weight. nih.gov While specific studies on the free volume of the triflate salt are not abundant in the reviewed literature, insights can be drawn from analogous systems. For instance, studies on the bis(trifluoromethylsulfonyl)imide salt of 1-butyl-2-methylpyridinium have allowed for the calculation of its free molar volume. nih.govunizar.esacs.org These studies indicate that the structural arrangement of the ions, influenced by the methyl group's position, directly affects the free volume.

A lower isobaric expansivity is generally associated with a more compact and ordered structure, which in turn can influence the free volume. nih.gov The transport of charge and mass in this compound is intrinsically linked to the available free volume, which is dictated by the efficiency of ion packing and the strength of intermolecular interactions.

Interplay of Cationic and Anionic Components on System Dynamics

The triflate anion (CF₃SO₃⁻) is known to participate in hydrogen bonding and other electrostatic interactions. The nature and strength of these interactions with the pyridinium cation will influence the mobility of the individual ions and, consequently, the bulk transport properties.

The combination of a relatively bulky and asymmetric cation with the triflate anion leads to a specific set of interactions that govern properties like viscosity and electrical conductivity. The viscosity of 240 cP at 25 °C and an electrical conductivity of 1.47 mS/cm at 30 °C for this compound are manifestations of this unique cation-anion interplay. iolitec.de The possibility of tailoring these properties by modifying either the cation or the anion is a hallmark of ionic liquids. nih.gov

Impact of Isomeric Structural Variations on Intermolecular Forces

The positioning of the methyl group on the pyridinium ring has a profound effect on the intermolecular forces within the ionic liquid. This is best understood through a comparative analysis with its isomers.

When comparing 1-butyl-2-methylpyridinium with its isomer, 1-butyl-4-methylpyridinium, the key difference lies in the position of the methyl group. In the 4-methyl isomer, the methyl group is located at the para position, which is sterically less demanding than the ortho position in the 2-methyl isomer.

Studies on analogous systems with the bis(trifluoromethylsulfonyl)imide anion reveal that the 2-methyl isomer exhibits higher viscosity. nih.gov This is attributed to the steric hindrance caused by the methyl group at the ortho position, which can lead to stronger intermolecular forces. nih.gov The enthalpy of surface formation, a measure of the strength of intermolecular forces in the bulk, was found to be higher for the 2-methyl isomer, supporting the notion of stronger interactions. acs.orgresearchgate.net

Conversely, the 4-methyl isomer is suggested to have a more organized liquid surface structure, as indicated by a lower surface entropy. acs.org This suggests that while the bulk interactions may be stronger in the 2-methyl isomer, the surface ordering is more pronounced in the 4-methyl counterpart. These differences in intermolecular forces arising from isomeric variations would be expected to translate to their triflate salts as well.

Table 2: Comparative Data for Pyridinium-Based Ionic Liquid Cations (with [Tf₂N]⁻ Anion)

| Property | 1-Butyl-2-methylpyridinium | 1-Butyl-4-methylpyridinium |

|---|---|---|

| Enthalpy of Surface Formation (mN·m⁻¹) at 298.15 K | 49.3 | 47.1 |

| Entropy of Surface Formation (mN·m⁻¹·K⁻¹) | 0.0507 | 0.0467 |

Data is for the bis(trifluoromethylsulfonyl)imide salts and is used to infer trends for the triflate salts. acs.org

A comparison with 1-butyl-1-methylpyrrolidinium (B1250683) triflate highlights the influence of the cationic core structure. The pyrrolidinium (B1226570) cation has a five-membered aliphatic ring, which is non-aromatic and more flexible than the aromatic pyridinium ring.

1-Butyl-1-methylpyrrolidinium triflate is characterized by low viscosity and high ionic conductivity. ontosight.ai This is generally attributed to the less rigid structure of the pyrrolidinium ring, which can lead to less efficient packing and weaker inter-ionic interactions compared to the more planar and rigid pyridinium ring. The aromatic nature of the pyridinium ring in this compound allows for π-π stacking interactions, which are absent in the pyrrolidinium-based counterpart. These additional interactions in the pyridinium system contribute to its higher viscosity and different transport behavior. The electrochemical stability and solvent properties of these two ionic liquids also differ due to these fundamental structural distinctions. ontosight.ai

Applications of 1 Butyl 2 Methylpyridinium Triflate As a Reaction Medium in Chemical Synthesis

Role in Nanoparticle Fabrication Processes

The use of 1-butyl-2-methylpyridinium triflate has been notably explored in the synthesis of colloidal platinum nanoparticles (Pt NPs). acs.org As a solvent, it plays a critical role in the reaction environment, impacting the efficiency and results of the fabrication process.

The choice of ionic liquid as a solvent can dramatically alter the outcome of nanoparticle synthesis. In the polyol reduction synthesis of platinum nanoparticles, the yield is significantly dependent on the solvent used. roco.global When this compound ([BMPY-OTf]) serves as the reaction medium, the isolated yield of Pt NPs is approximately 10%. roco.global This is in stark contrast to a structurally similar ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) triflate ([BMPYRR-OTf]), which facilitates a much higher yield of 94% under similar conditions. roco.global

This difference in yield highlights the profound solvent effects that arise from subtle changes in the molecular structure of the ionic liquid. acs.orgroco.global Kinetic studies conducted in a flow reactor show that reactions performed in [BMPYRR-OTf] result in a higher predicted concentration of Pt NPs upon completion compared to those using [BMPY-OTf]. roco.global These findings underscore the critical role of the solvent in controlling reaction yields and kinetics in nanoparticle synthesis.

Table 1: Comparison of Ionic Liquid Solvent Effects on Platinum Nanoparticle Synthesis A comparison of reaction yields and resulting nanoparticle sizes for the polyol reduction synthesis of Platinum (Pt) nanoparticles in two different ionic liquid solvents.

| Ionic Liquid Solvent | Isolated Yield of Pt NPs | Average Nanoparticle Size |

| This compound ([BMPY-OTf]) | 10% roco.global | Smaller roco.global |

| 1-Butyl-1-methylpyrrolidinium triflate ([BMPYRR-OTf]) | 94% roco.global | Larger roco.global |

Beyond affecting the yield, the solvent medium also influences the physical characteristics of the nanoparticles formed. Research indicates that platinum nanoparticles synthesized in this compound are smaller than those produced in 1-butyl-1-methylpyrrolidinium triflate. roco.global This suggests that the interactions between the precursor ions and the solvent molecules differ significantly between the two ionic liquids. roco.global The specific nature of the [BMPY]⁺ cation may influence the availability of the reactive PtCl₄²⁻ precursor through electrostatic interactions, thereby affecting not only the yield but also the particle size and the observed reaction order. roco.global

Investigating the kinetics of platinum nanoparticle synthesis in ionic liquids is complicated by the optical featurelessness of the nanoparticles, which makes traditional analysis methods like ultraviolet-visible (UV-vis) spectrophotometry challenging. acs.orgroco.global To overcome this, machine learning (ML) techniques, specifically artificial neural networks (ANNs), have been successfully applied. iolitec.de

An ML-based approach has been developed to analyze in-line UV-vis spectrophotometric data from a flow reactor to accurately determine the concentration of Pt NP products during synthesis. acs.orgroco.global This method can deconvolve the complex, nonlinear relationship between optical density and nanoparticle concentration, providing valuable kinetic data. iolitec.de The accuracy of these ML predictions has been validated through particle size analysis, with errors found to be as low as 4%. acs.orgroco.global This powerful approach is generalizable and can provide detailed information on various reaction outcomes stemming from solvent effects, including differential yields, rate coefficients, and nanoparticle sizes, accelerating the understanding and optimization of such syntheses. acs.orgroco.global

Utility in Specific Organic Transformations

The application of this compound has been specifically documented in certain types of reduction reactions.

A sustainable method for producing platinum nanoparticles is through the polyol reduction of a platinum salt, and ionic liquids are explored as solvents for this process. acs.orgroco.global this compound has been used as the reaction medium for the polyol reduction of a platinum(II) precursor. roco.global While the reaction proceeds in this solvent, the structural characteristics of the 1-butyl-2-methylpyridinium cation lead to a significantly lower yield compared to other ionic liquids. roco.global This suggests that while it facilitates the reaction, specific interactions between the ionic liquid and the platinum precursor ions may limit the availability of the reactive species, thereby controlling the reaction's efficiency. roco.global

While ionic liquids containing the triflate anion are known to be effective media for a variety of organic reactions—such as Claisen rearrangements, fluorolactonization, and Schmidt reactions—the documented research for this compound as a reaction medium is currently centered on its application in the polyol reduction for nanoparticle synthesis. roco.global Its utility in a broader range of catalytic conversions has not been extensively reported in the reviewed literature.

Investigation of Solvent Effects on Reaction Mechanisms and Selectivity

The unique physicochemical properties of ionic liquids can profoundly influence the course of chemical reactions. Factors such as polarity, viscosity, and specific interactions with reactants and transition states can alter reaction rates and selectivity in ways not achievable with conventional solvents. For this compound, with a density of 1.30 g/cm³ at 26°C and a viscosity of 240 cP at 25°C, its highly structured and polar nature is expected to play a significant role in solvating charged or polar intermediates and transition states. roco.global

However, a detailed investigation into how these properties of this compound specifically impact reaction mechanisms and product selectivity is not yet available in published literature. Hypothetically, its distinct solvent environment could favor certain reaction pathways, potentially leading to enhanced stereoselectivity or regioselectivity in various organic transformations. To illustrate the potential, data from studies on similar pyridinium-based ionic liquids could be considered, but direct experimental data for this compound is needed for a conclusive analysis.

Enhanced Sustainability in Chemical Processes

A major driving force for the adoption of ionic liquids is their potential to contribute to greener chemical processes. This is primarily achieved through their recyclability and their role in reducing harmful emissions.

Recyclability and Reusability of this compound as a Solvent

While the principle of recyclability is a cornerstone of ionic liquid research, specific studies detailing the number of cycles and the efficiency of recycling for this compound in particular chemical reactions are not currently documented. Such studies would need to provide data on the purity and activity of the recycled solvent over multiple uses to validate its practical applicability.

Reduction of Volatile Organic Compound Emissions

The use of this compound as a solvent directly addresses the environmental and health concerns associated with volatile organic compounds (VOCs). nih.gov Due to its negligible vapor pressure, it does not readily evaporate into the atmosphere, thus minimizing air pollution and reducing the risk of exposure to harmful fumes in a laboratory or industrial setting.

The substitution of traditional volatile solvents like toluene, dichloromethane, or acetone (B3395972) with this compound could lead to a significant reduction in VOC emissions from a given chemical process. A quantitative comparison, however, would require specific case studies that are not yet available.

Electrochemical Behavior and Applications of 1 Butyl 2 Methylpyridinium Triflate As an Electrolyte

Evaluation of Ionic Conductivity and its Temperature Dependence

Ionic conductivity is a critical measure of an electrolyte's ability to transport charge. The movement of ions within the liquid allows for the flow of electric current. For 1-butyl-2-methylpyridinium triflate, the ionic conductivity has been reported along with other physical properties.

Detailed research findings have established a specific value for its conductivity at a given temperature. The material exhibits a relatively high viscosity of 240 cP at 25 °C and a density of 1.30 g/cm³ at 26 °C. capes.gov.brnih.gov Its measured ionic conductivity is 1.47 mS/cm at 30 °C. nih.gov

Relationship between Ionic Structure and Charge Transport Mechanisms

The electrochemical properties of this compound are intrinsically linked to its molecular structure. The compound consists of:

A 1-butyl-2-methylpyridinium cation ([C10H16N]+): This is a relatively bulky and asymmetric organic cation. The presence of both a butyl group and a methyl group on the pyridinium (B92312) ring influences the packing of the ions and hinders the formation of a stable crystal lattice, contributing to its low melting point.

A triflate anion ([CF3SO3]-): The trifluoromethanesulfonate (B1224126) anion is known for its high thermal and electrochemical stability.

The charge transport in this ionic liquid occurs via a vehicular mechanism, where the ions themselves move through the bulk liquid to conduct an electrical charge. The efficiency of this transport is largely governed by the liquid's viscosity and the size and shape of the constituent ions. The significant viscosity reported for this compound (240 cP at 25°C) indicates strong intermolecular forces and a high resistance to flow. capes.gov.brnih.gov This high viscosity impedes the movement of the bulky pyridinium cation and the triflate anion, which explains its moderate ionic conductivity compared to other electrolyte systems like aqueous solutions. nih.gov The specific arrangement of the alkyl chains on the cation plays a critical role in determining these physical properties. nih.govacs.org

Electrochemical Stability Window Assessments

The electrochemical stability window (ESW) is a crucial parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is essential for applications in high-voltage energy storage devices.

Specific experimental values for the electrochemical stability window of this compound are not detailed in the available search results. However, ionic liquids based on pyridinium cations and stable anions like triflate are generally recognized for having wide electrochemical windows. nih.govmdpi.com For instance, other ionic liquids containing pyrrolidinium (B1226570) or piperidinium (B107235) cations can exhibit stability windows exceeding 4 V or 5 V. mdpi.comresearchgate.netiolitec.de It is anticipated that this compound would also possess a wide and usable voltage window suitable for electrochemical applications, though its precise limits require experimental determination.

Potential in Energy Storage and Conversion Devices

Due to its nature as a conductive and thermally stable liquid, this compound has been identified as a potential electrolyte for energy storage and conversion technologies. nih.gov It is listed as a material for battery and supercapacitor electrolytes, where its ionic conductivity and electrochemical stability would be key performance factors. nih.gov

In the realm of energy conversion, it has been studied as a solvent for the synthesis of platinum nanoparticles. iolitec.de These nanoparticles are vital catalysts in applications such as fuel cells. Research comparing the synthesis of platinum nanoparticles in this compound versus the structurally similar 1-butyl-1-methylpyrrolidinium (B1250683) triflate found that the choice of the cation significantly impacts the reaction yield. This highlights the important role the ionic liquid plays not just as a passive solvent but as an active component influencing chemical transformations relevant to energy technologies.

Separation Science and Extraction Processes Utilizing 1 Butyl 2 Methylpyridinium Triflate

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a primary method for the purification of ionic liquids (ILs). For water-miscible ILs such as 1-butyl-2-methylpyridinium triflate, direct washing with water is often challenging. acs.org A sophisticated approach to overcome this involves the use of hydrophobic ILs as "accommodating agents." acs.org This method facilitates the transfer of the water-miscible IL from an aqueous stream into the hydrophobic IL phase. The two ILs can then be separated, allowing for the recovery of the this compound.

In one proposed recycling route, a biphasic slug flow of the mixed ILs and water is passed through a membrane separator. acs.orgresearchgate.net The water-miscible IL can then be extracted from the hydrophobic IL phase using acidified water, followed by drying under a vacuum. acs.org This multi-step, multicomponent extraction and separation can be implemented in a microfluidic setup, offering a controlled and efficient process. acs.orgresearchgate.net

Another key technique involves the use of a continuous flow membrane separator. This system can be used to purify recovered ILs by first mixing the IL with an acidified aqueous phase for extraction, followed by the separation of the IL and aqueous phases using a membrane. nih.gov

Recovery and Purification Strategies for this compound from Reaction Mixtures

The economic viability of using ionic liquids like this compound in industrial processes often hinges on the ability to efficiently recover and purify them for reuse. Research has demonstrated effective strategies for this, particularly in the context of nanoparticle synthesis where this compound has been used as a solvent. nih.govmdpi.com

One documented approach involves a continuous flow recycler. nih.gov After being used in a reaction, the ionic liquid, which may contain unreacted starting materials, byproducts, and the synthesized product, is passed through this system. The process typically involves extraction with an acidified aqueous phase to remove impurities. nih.gov For instance, it has been shown that platinum ions can be stripped from ionic liquids under acidic conditions. nih.gov Following extraction, a membrane separator is used to separate the purified ionic liquid from the aqueous waste stream. nih.gov This method has been shown to recover a high percentage of the initial ionic liquid solvent. nih.gov

Phase Behavior in Binary and Multicomponent Systems

The phase behavior of this compound, particularly in the presence of other components like water, is a critical factor in its application and recovery. The effect of water on the phase behavior of mixtures containing this ionic liquid has been a subject of experimental investigation. Understanding this is particularly important for designing effective extraction and purification processes.

In multicomponent systems, such as those developed for recycling water-miscible ILs, the phase separation is a key step. acs.org For instance, in a system involving a water-miscible IL like this compound, a hydrophobic IL, and an aqueous stream, a biphasic slug flow can be generated and subsequently separated using a membrane. acs.org The concentrations of the ionic liquid and water in each phase can be determined using analytical techniques such as ¹H NMR, ¹⁹F NMR, Karl Fischer titration, and ion chromatography.

Application in Gas Absorption and Capture Technologies

Ionic liquids are being extensively studied for gas absorption and capture, particularly for carbon dioxide (CO₂), due to their low vapor pressure and tunable properties. nih.gov While research into this compound for this specific application is emerging, studies on analogous triflate-based ionic liquids provide significant insights into its potential.

The solubility of CO₂ in ionic liquids is a key parameter for their effectiveness in carbon capture technologies. A study on triflate-based ionic liquids measured CO₂ solubility in 1-butyl-4-methylpyridinium triflate ([MBPY][TfO]), a close structural analog of this compound. The measurements were conducted at various temperatures and pressures.

The results indicated that CO₂ solubility decreases with increasing temperature and increases with rising pressure, which is typical for gas solubility in liquids. Among the three triflate-based ILs tested (with imidazolium, pyrrolidinium (B1226570), and pyridinium (B92312) cations), the pyridinium-based IL, [MBPY][TfO], exhibited the highest CO₂ solubility at all tested temperatures. This was attributed to it being the least polar of the three.

The experimental CO₂ solubility data for [MBPY][TfO] was modeled using the Peng–Robinson Equation of State with different mixing rules, with the non-random two-liquid (NRTL) Wong–Sandler (WS) mixing rule providing the best fit.

Below is a table summarizing the Henry's Law constants for CO₂ in 1-butyl-4-methylpyridinium triflate at different temperatures. A lower Henry's Law constant indicates higher solubility.

| Temperature (K) | Henry's Law Constant (MPa) |

| 303.15 | 4.88 |

| 323.15 | 7.29 |

| 343.15 | 10.11 |

| Data for [MBPY][TfO] from |

The choice of anion in an ionic liquid has a significant influence on its gas sorption properties. acs.org When comparing triflate ([OTf]⁻) based ionic liquids to those with other anions, particularly the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, distinct differences in CO₂ solubility are observed.

Studies have shown that ionic liquids with the more highly fluorinated [Tf₂N]⁻ anion generally exhibit higher CO₂ solubility than those with the triflate anion. acs.org This suggests that the number of fluorine atoms on the anion plays a role in the affinity for CO₂. For example, a comparison of CO₂ solubility in various ionic liquids demonstrated that those with the [Tf₂N]⁻ anion had a greater affinity for CO₂ than the triflate-based ILs across a range of temperatures.

While triflate-based ILs may have a lower CO₂ capacity compared to some other fluorinated ILs, they are still considered for these applications. The selection of an ionic liquid for a specific gas separation process involves a trade-off between solubility, selectivity, viscosity, cost, and stability.

Theoretical and Computational Investigations of 1 Butyl 2 Methylpyridinium Triflate

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For ionic liquids such as 1-butyl-2-methylpyridinium triflate, MD simulations provide detailed information about their structure and dynamics. These simulations can reveal how the individual ions, the 1-butyl-2-methylpyridinium cation and the triflate anion, are arranged in the liquid state and how they move relative to one another.

Key properties that can be elucidated through MD simulations include:

Structural Properties : This involves analyzing the radial distribution functions between different ion pairs to understand the liquid's short-range order. It also includes studying the orientation of the cation's butyl chain and pyridinium (B92312) ring, which influences the liquid's packing and bulk properties.

Dynamic Properties : Simulations can predict transport properties such as self-diffusion coefficients, which describe the mobility of individual ions, and viscosity, a measure of the liquid's resistance to flow. For similar ionic liquids, MD simulations have been used to compute re-orientation correlation functions to understand the rotational dynamics of the ions. nih.gov

Interfacial Behavior : MD simulations are particularly useful for investigating the behavior of ionic liquids at interfaces, such as with a solid surface or a vacuum. nih.govrsc.org These studies are crucial for applications in lubrication, catalysis, and electrochemical devices, revealing how the ions arrange themselves at the boundary, which can be significantly different from the bulk liquid. rsc.org

While specific MD simulation studies exclusively focused on this compound are not widely available in the provided search results, the methodology is standard for characterizing ionic liquids. rsc.orgresearchgate.net The development of accurate force fields, which are sets of parameters used to describe the potential energy of the system, is a critical prerequisite for reliable MD simulations. nih.gov

Quantum Chemical Calculations of Electronic Structure and Interactions

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and the nature of the interactions between them. For this compound, these calculations provide fundamental insights into the cation-anion interaction.

Key areas of investigation include:

Ion Pair Geometry and Energetics : Calculations can determine the most stable geometric arrangement of the cation and anion and the binding energy holding them together.

Charge Distribution : Quantum chemistry can map the distribution of electron density across the ions, revealing the partial charges on each atom. This information is vital for understanding electrostatic interactions and for developing the accurate force fields needed for large-scale MD simulations. nih.gov

Intermolecular Forces : These calculations help to dissect the various forces at play, including electrostatic interactions, hydrogen bonding (if applicable), and van der Waals forces, which collectively govern the physicochemical properties of the ionic liquid.

These computational studies are foundational, providing the parameters and the conceptual framework needed to interpret experimental data and to build more complex models like those used in MD simulations.

Predictive Models for Physicochemical Parameters (e.g., Viscosity)

Predicting the physicochemical properties of ionic liquids is a key goal for both academic research and industrial application. Experimental data forms the basis for developing these predictive models. For this compound, key properties have been measured and can be used to create and validate such models. roco.globaliolitec.de

| Property | Value | Conditions | Source |

| Molecular Weight | 299.31 g/mol | N/A | roco.globaliolitec.de |

| Density | 1.30 g/cm³ | 26 °C | roco.globaliolitec.de |

| Viscosity | 240 cP | 25 °C | roco.globaliolitec.de |

| Electrical Conductivity | 1.47 mS/cm | 30 °C | iolitec.de |

| Melting Point | < Room Temperature | N/A | iolitec.de |

Simple predictive models can be derived from such data. For instance, the dynamic viscosity (η) can be calculated from experimentally measured density (ρ) and kinematic viscosity (ν) using the formula η = ρν. nih.govacs.orgacs.org More complex models often correlate properties with temperature. Thermophysical studies on similar pyridinium-based ionic liquids have been conducted over a range of temperatures (e.g., 278.15–323.15 K), allowing for the development of empirical equations that predict properties like density and viscosity as a function of temperature. nih.govacs.orgacs.org These models are crucial for engineering calculations and process design.

Elucidation of Solvent-Solute Interactions and Reaction Pathways

Understanding how an ionic liquid interacts with other dissolved substances (solutes) is critical for its use as a solvent in chemical reactions or separations. The interactions between this compound and solutes determine its solvation capabilities and can influence reaction rates and pathways.

Studies on other ionic liquids investigate these interactions by measuring the properties of binary mixtures over the entire composition range. researchgate.net By calculating excess properties, such as excess molar volume and excess isentropic compressibility, researchers can infer the nature and strength of the interactions. researchgate.net

A negative excess molar volume, for example, suggests that the molecules are packing more efficiently in the mixture than in their pure forms, indicating strong solute-solvent interactions.

A positive excess molar volume suggests that the interactions are weaker, or that the addition of the solute disrupts the structure of the ionic liquid.

These studies help to build a qualitative and quantitative understanding of the molecular interactions, such as ion-dipole or hydrogen bonding, that govern the behavior of the solution. researchgate.net This knowledge is essential for selecting the right ionic liquid for a specific chemical process and for understanding the mechanisms of reactions carried out within it.

Machine Learning and AI in Predicting and Optimizing this compound Behavior

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in materials science to accelerate the discovery and optimization of new materials like ionic liquids. These computational techniques can identify complex patterns and relationships in large datasets, enabling the prediction of material properties from their structure.

For ionic liquids, ML models can be trained on existing experimental data to predict physicochemical properties. For example, models like Gaussian process regression (GPR) and support vector machines (SVM) have been successfully used to predict the CO2 solubility, density, viscosity, and heat capacity of the ionic liquid 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526). researchgate.net

The application of ML to this compound could proceed as follows:

Data Collection : A database of known properties for a wide range of ionic liquids, including the experimental data available for this compound, would be compiled. roco.global

Feature Engineering : Molecular descriptors (features) for each ionic liquid, such as the chemical formula, molecular weight, and structural information about the cation and anion, would be generated.

Model Training : An ML model would be trained to learn the relationship between the molecular features and the target properties (e.g., viscosity, density).

Prediction and Optimization : The trained model could then predict the properties of new, un-synthesized ionic liquids or be used to identify the optimal ionic liquid structure for a specific application.

By leveraging AI and ML, researchers can more efficiently screen vast numbers of potential ionic liquid candidates, significantly reducing the time and experimental effort required to discover materials with desired characteristics. researchgate.net

Advanced Spectroscopic and Characterization Techniques for Probing 1 Butyl 2 Methylpyridinium Triflate Systems

In-Line Spectrophotometric Analysis in Flow Reactors

The integration of analytical techniques directly into process streams, particularly in continuous flow reactors, offers real-time monitoring and control of chemical reactions. In-line spectrophotometry, especially UV-Vis spectroscopy, is a powerful tool for this purpose. kilolabs.comresearchgate.net Flow-UV detectors are designed to be compact and compatible with a wide range of flow chemistry systems, allowing for the non-invasive monitoring of reactions as they occur. kilolabs.comasynt.com These systems typically feature a flow cell with a defined path length, connected via fiber optics to a spectrophotometer, which can be placed at any point in the flow path to monitor reactant consumption, product formation, or the achievement of a steady state. kilolabs.cominterchim.com

While specific studies detailing the use of in-line spectrophotometry for reactions involving 1-butyl-2-methylpyridinium triflate are not widely documented in the provided literature, the technique's applicability is clear. The pyridinium (B92312) cation in the ionic liquid possesses a UV-active aromatic system. Changes in the concentration of reactants or the formation of UV-active products within the ionic liquid medium could be monitored in real-time. This allows for rapid reaction optimization, improved yield, and enhanced safety by providing immediate feedback on the reaction's status. researchgate.net Modern in-line spectrometers can cover a wide wavelength range (e.g., 200-1100 nm) and are built to withstand the pressures of typical flow systems. kilolabs.comasynt.com

Fourier-Transform Infrared Spectroscopy for Anion-Surface Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable technique for probing the molecular interactions between an ionic liquid and a solid surface. The focus of such studies is often on the vibrational modes of the anion, as they are highly sensitive to the local environment, including ion pairing and interactions with surfaces. researchgate.net The trifluoromethanesulfonate (B1224126) (triflate) anion (CF₃SO₃⁻) has several characteristic vibrational bands that serve as reporters for these interactions.

Key vibrational modes of the triflate anion include:

Symmetric and asymmetric stretching of the SO₃ group.

Symmetric and asymmetric stretching of the CF₃ group. researchgate.net

When this compound interacts with a surface, changes in the position and shape of these IR bands can be observed. For instance, a shift in the symmetric stretching mode of the SO₃ group (typically around 1030-1045 cm⁻¹) to a lower wavenumber can indicate strong ionic interactions or associations. researchgate.net Similarly, the sensitivity of the CF₃ deformation modes to ionic association provides further evidence of the nature of the interaction. researchgate.net The cleavage of ethers by related triflate compounds, which involves the nucleophilic attack by the triflate anion, demonstrates the anion's ability to engage in significant chemical interactions that can be probed spectroscopically. nih.gov By monitoring these spectral changes, FTIR can elucidate the orientation of the triflate anion at the surface and the strength of its binding, providing a molecular-level understanding of interfacial phenomena.

Other Advanced Characterization for Mechanistic Understanding

A deeper mechanistic understanding of this compound requires a combination of techniques that probe its bulk properties, electronic structure, and molecular identity.

Thermophysical Properties: The bulk properties of an ionic liquid are dictated by the nature of its intermolecular forces. nih.gov Detailed measurements of these properties over a range of temperatures are crucial for both fundamental understanding and practical application. nih.govunizar.es For this compound, key properties have been reported. roco.globaliolitec.de

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Weight | 299.31 g/mol | - | roco.globaliolitec.de |

| Density | 1.30 g/cm³ | 26 °C | roco.globaliolitec.de |

| Viscosity | 240 cP | 25 °C | roco.globaliolitec.de |

| Electrical Conductivity | 1.47 mS/cm | 30 °C | iolitec.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the structural confirmation and purity assessment of newly synthesized ionic liquids. mdpi.com For this compound, ¹H, ¹³C, and ¹⁹F NMR would be used to verify the covalent structure of both the cation and the anion, ensuring the correct placement of the butyl and methyl groups on the pyridinium ring and confirming the integrity of the triflate anion. mdpi.comacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and, more importantly, the chemical and electronic state of the elements within a material. reading.ac.uk Because ionic liquids have negligible vapor pressure, they can be analyzed under the ultra-high vacuum conditions required for XPS. reading.ac.uk By measuring the core-level binding energies of the constituent elements (C 1s, N 1s, O 1s, S 2p, F 1s), XPS can probe the electronic environment of each atom. This allows for a direct investigation of the cation-anion interactions, as these forces induce shifts in the binding energies. Such analysis would reveal details about the charge distribution within the 1-butyl-2-methylpyridinium cation and the triflate anion, offering a quantitative view of their interaction. reading.ac.uk

Future Research Directions and Emerging Applications of 1 Butyl 2 Methylpyridinium Triflate

Design of Next-Generation Pyridinium-Based Ionic Liquids

The true potential of 1-butyl-2-methylpyridinium triflate is unlocked when viewed as a tunable scaffold. The design of next-generation ionic liquids is a primary focus of research, where the goal is to precisely control material properties by making targeted chemical modifications. nih.gov The vast number of potential anion and cation combinations allows for the creation of "designer solvents" and functional materials adapted for specific reaction conditions or applications. nih.govacs.org

Future design strategies evolving from the 1-butyl-2-methylpyridinium structure include:

Cation Modification: The functionality of the pyridinium (B92312) cation can be altered in several ways. Research has shown that introducing ester groups into the alkyl side chains of pyridinium cations can significantly enhance biodegradability, addressing a key environmental concern with some ionic liquids. rsc.orgrsc.org By replacing the simple butyl chain with a functional group, such as an ester, it is possible to create ionic liquids that are classified as 'readily biodegradable'. rsc.orgrsc.org Furthermore, creating dicationic or bis-pyridinium structures can lead to novel materials with unique thermal and electrochemical properties, which have been explored for applications as antiparasitic agents. nih.govnih.gov

Anion Exchange: The triflate anion can be swapped for others to fine-tune properties. For instance, studies on similar pyridinium cations paired with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion have been conducted to explore effects on thermophysical properties like density, viscosity, and thermal stability. nih.govacs.orgnih.gov The choice of anion is also critical for biocompatibility; research on lipase (B570770) stability in pyridinium-based ionic liquids revealed that a bromide anion provided more stability to the enzyme's conformation than a tetrafluoroborate (B81430) anion. scispace.com

Computational and Integrated Approaches: The development of new pyridinium ionic liquids is increasingly guided by computational methods, including Density Functional Theory (DFT) and molecular docking. researchgate.net These tools help elucidate structure-activity relationships (SARs) and predict the impact of structural changes on the material's electronic properties and potential biological activity, guiding the synthesis of optimized ionic liquids for agricultural and pharmaceutical uses. researchgate.net

Integration into Continuous Flow Chemistry and Microfluidic Systems

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward for the production and application of ionic liquids. Continuous flow chemistry offers superior scalability, reproducibility, and safety, making it a key area for future research involving this compound. rsc.org

Adapting the synthesis of pyridinium salts to flow systems allows for production in larger quantities and on shorter timescales than are typically accessible in batch reactions. rsc.org Researchers have successfully demonstrated the synthesis of renewable pyridinium ionic liquids in flow through the hydrothermal decarboxylation of pyridinium zwitterions derived from furfural (B47365) and amino acids. rsc.org This approach not only makes the synthesis more efficient but also opens the door to using sustainable, bio-based starting materials.

A particularly advanced approach involves combining continuous flow synthesis with machine learning algorithms. Studies have used Bayesian optimization to actively guide the synthesis of butylpyridinium bromide in a continuous flow setup. rsc.org This "human-in-the-loop" method allows for rapid identification of optimal reaction conditions, enhancing yield and purity while minimizing waste. rsc.org Applying such intelligent optimization to the synthesis of this compound and its derivatives could dramatically accelerate the development and scale-up of these materials for commercial use.

Development of Tailored Applications Based on Unique Properties

The specific properties of this compound, such as its viscosity, density, and electrochemical window, make it a candidate for a range of specialized applications. Future research will focus on exploiting these intrinsic characteristics and those of its close derivatives.

Electrochemical Applications: Ionic liquids are well-regarded for their potential in electrochemical devices due to their ionic conductivity, thermal stability, and low volatility. nih.govrsc.org The triflate anion is known to be electrochemically stable, and pyridinium-based ionic liquids are investigated as electrolytes. nih.gov Future work could involve testing this compound as an electrolyte in batteries, supercapacitors, or dye-sensitized solar cells, where its properties could offer advantages over conventional organic solvents. nih.gov

Gas Separation and Capture: Modified pyridinium ionic liquids are being explored for gas separation. For example, cyanopyridinium-based ionic liquids with the [NTf₂]⁻ anion have been studied for their ability to separate ethylene (B1197577) and ethane. acs.org Molecular dynamics simulations revealed that even subtle changes, such as the position of a functional group on the pyridinium ring, can influence the interaction with gas molecules. acs.org This suggests that this compound could serve as a basis for designing ILs tailored for specific gas capture or separation processes.

Biocatalysis and Specialty Solvents: The ability of ionic liquids to stabilize enzymes and dissolve a wide range of substrates makes them attractive media for biocatalysis. scispace.com Research has shown that the choice of both the pyridinium cation and the anion significantly impacts lipase stability and activity. scispace.com Future studies could explore the use of this compound as a solvent for enzymatic reactions, potentially improving reaction rates and enzyme recyclability.

Addressing Challenges in Industrial Implementation and Scale-Up

For this compound and other pyridinium-based ionic liquids to achieve widespread industrial use, several key challenges must be addressed.

Synthesis Efficiency and Cost: The scalability of synthesis is a primary hurdle. While traditional batch methods can be inefficient, the adoption of continuous flow processes offers a promising solution for producing ionic liquids in larger quantities. rsc.org Developing solvent-free synthesis routes, such as the direct alkylation of pyridine (B92270) derivatives with alkyl triflates, can also lead to quantitative yields and higher purity, reducing downstream processing costs. mdpi.com

Long-Term Stability: Industrial applications often require materials to be stable at elevated temperatures for extended periods. While ionic liquids are known for their high thermal stability in short-term tests, recent studies have shown that significant mass loss can occur at temperatures well below the decomposition temperature during long-term use. researchgate.net Therefore, a critical area of research is the evaluation of the long-term isothermal stability of this compound to determine its maximum operating temperature in real-world applications. researchgate.net

Purity and Water Content: The properties of ionic liquids are highly sensitive to impurities, especially water. acs.org Water can significantly impact thermophysical properties such as viscosity and density. acs.orgacs.org Therefore, developing and implementing efficient drying and purification protocols are essential for ensuring consistent performance and reproducibility on an industrial scale. nih.govacs.org

Toxicity and Biodegradability: Environmental impact and safety are major considerations. As previously noted, the design of biodegradable ionic liquids by incorporating functional groups like esters into the cation is a key strategy. rsc.orgrsc.org Comprehensive toxicological studies on this compound and its derivatives will be necessary to ensure they meet regulatory standards for the intended applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆F₃NO₃S | roco.globaliolitec.de |

| Molecular Weight | 299.31 g/mol | roco.globaliolitec.de |

| Density | 1.30 g/cm³ (at 26 °C) | roco.globaliolitec.de |

| Viscosity | 240 cP (at 25 °C) | roco.globaliolitec.de |

| Conductivity | 1.47 mS/cm (at 30 °C) | iolitec.de |

| Melting Point | < Room Temperature | iolitec.de |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butyl-2-methylpyridinium triflate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves quaternization of 2-methylpyridine with 1-butyl triflate under anhydrous conditions. Purity validation requires a combination of:

- NMR Spectroscopy : Confirm cation-anion structure via <sup>1</sup>H and <sup>19</sup>F NMR.

- Elemental Analysis : Verify C, H, N, S content (±0.4% tolerance).

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess ionic liquid purity (>99%) .

- Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Purity Threshold | ≥99% (HPLC) | |

| Yield | 70–85% (quaternization) |

Q. How is the structural conformation of this compound characterized experimentally and computationally?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify key vibrational modes (e.g., SO3<sup>−</sup> stretching at 1030–1250 cm<sup>−1</sup>) .

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict bond angles/energies. Compare computed vs. experimental spectra to resolve conformational ambiguities .

- Key Finding : The triflate anion exhibits a trigonal planar geometry, with minor distortions due to cation-anion interactions .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer :

- Storage : Under inert gas (Ar/N2) in amber glass vials at −20°C.

- Stability Tests : Monitor via <sup>19</sup>F NMR for fluoride release (decomposition indicator) over 6 months .

Advanced Research Questions

Q. How to design experiments to study its interactions with polar solvents using the COSMO-RS methodology?

- Methodological Answer :

- Step 1 : Measure activity coefficients via gas-liquid chromatography (GLC) for binary mixtures (e.g., water, alkanols).

- Step 2 : Input experimental data into COSMO-RS software to predict σ-profiles and interaction energies.

- Key Insight : The methyl group at the pyridinium 2-position reduces hydrogen-bond acceptor strength compared to 3- or 4-methyl isomers, altering solvation .

Q. How to resolve contradictions in thermodynamic data when mixed with alkanols?

- Methodological Answer :

- Issue : Excess molar volume (V<sup>E</sup>) discrepancies in 1-propanol vs. 1-butanol mixtures.

- Resolution : Use high-pressure densitometry (≤100 MPa) to distinguish between electrostatic and steric effects. Pair with Kirkwood-Buff theory to analyze solvent structuring .

Q. What methodologies assess its role in catalytic mechanisms involving triflate ions?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (Pt electrode) in acetonitrile to study triflate’s coordination with Lewis acids (e.g., Co(II), Zn(II)).

- Kinetic Profiling : Monitor reaction rates in Lewis acid-catalyzed Michael additions. Vary triflate concentration to identify active species (e.g., [M(OTf)n]<sup>m+</sup>) .

- Key Finding : Triflate’s weak coordination enables dynamic ligand exchange, influencing enantioselectivity in chiral catalysts .

Q. How to evaluate interactions with biological macromolecules (e.g., DNA, proteins)?

- Methodological Answer :

- Fluorescence Quenching : Use BSA (bovine serum albumin) as a model protein. Measure Stern-Volmer constants (KSV) to quantify binding affinity.

- Circular Dichroism (CD) : Track α-helix to β-sheet transitions in protein secondary structure upon ionic liquid exposure .

- Data Table :

| Macromolecule | Technique | Key Result | Reference |

|---|---|---|---|

| DNA | UV-Vis | Hyperchromic shift at 260 nm | |

| BSA | CD Spectroscopy | 15% α-helix loss at 5 mM IL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.